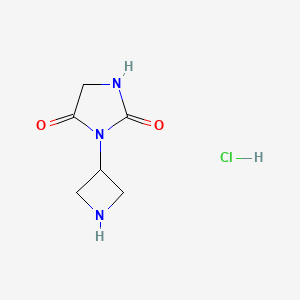![molecular formula C15H21BO5 B1379945 Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate CAS No. 1610517-55-9](/img/structure/B1379945.png)
Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate
Übersicht
Beschreibung
“Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate” is a chemical compound . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . It is an organic intermediate with borate and sulfonamide groups .Molecular Structure Analysis
The molecular formula of this compound is C15H21BO5 . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
Due to the stronger electronegativity of oxygen, this compound could be more prone to a nucleophilic reaction .Physical And Chemical Properties Analysis
This compound is a colorless oil-like substance at room temperature . Its boiling point is predicted to be 384.8±22.0 °C and its density is predicted to be 1.11±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The chemical compound is synthesized and its structure has been meticulously analyzed using various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry. The synthesized compounds exhibit intriguing structural properties, confirmed through X-ray diffraction and optimized molecular crystal structures determined by DFT calculations. This detailed structural understanding opens doors for its application in various scientific fields, especially in the realm of molecular chemistry and materials science (Wu et al., 2021).
Vibrational Properties Studies
The vibrational properties of the compound are meticulously studied, providing vital information about the characteristic vibrational absorption bands. These insights are crucial for understanding the interaction of molecules in various states and can be pivotal for its application in fields like material science and molecular spectroscopy (Wu et al., 2021).
DFT and TD-DFT Calculations
The compound's properties have been further investigated through DFT and TD-DFT calculations. This theoretical approach helps in understanding the spectroscopic data, geometrical parameters, and provides insights into the molecular electrostatic potential and frontier molecular orbitals. Such computational studies are vital for the theoretical design of new compounds and materials, enabling predictions about reactivity and properties before actual synthesis (Huang et al., 2021).
Eigenschaften
IUPAC Name |
methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-6-8-12(9-7-11)19-10-13(17)18-5/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAQUAGZYRTGAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




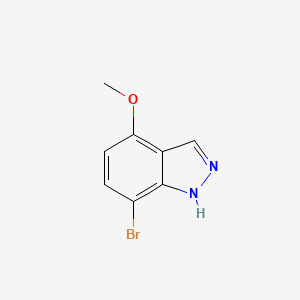
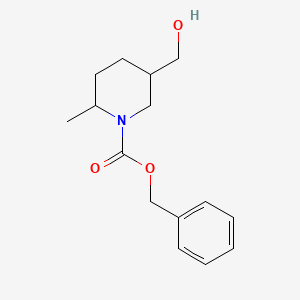

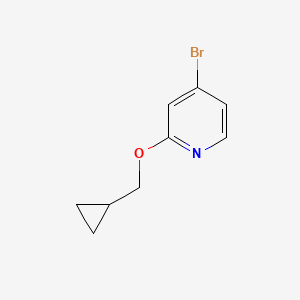
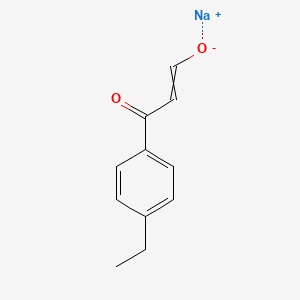
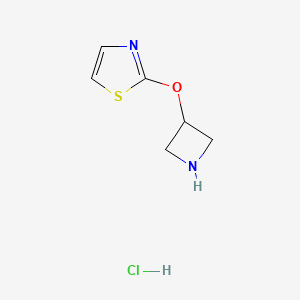
![1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride](/img/structure/B1379874.png)

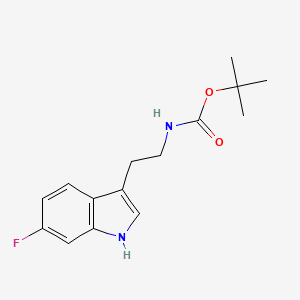
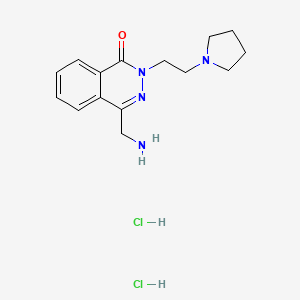

![[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol](/img/structure/B1379882.png)
